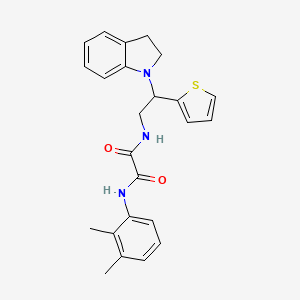

N1-(2,3-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2,3-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c1-16-7-5-9-19(17(16)2)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-10-20(18)27/h3-11,14,21H,12-13,15H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZFNHDQASRPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class. Its unique structure, characterized by the presence of an indolin moiety and a thiophene ring, suggests potential for diverse biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Molecular Weight : Approximately 379.5 g/mol.

- Functional Groups : Contains oxalamide linkages, aromatic rings (dimethylphenyl and thiophene), and an indoline structure.

Biological Activities

Research indicates that N1-(2,3-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide may exhibit several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The presence of the indoline structure is often associated with anticancer activity due to its ability to interact with DNA and disrupt cell cycle progression.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. The thiophene moiety is known for enhancing antimicrobial properties by disrupting microbial membranes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes or obesity.

The mechanism of action for N1-(2,3-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide likely involves:

- Interaction with Biological Macromolecules : The compound may bind to proteins or nucleic acids, altering their function. This can lead to downstream effects such as modulation of gene expression or enzymatic activity.

- Induction of Oxidative Stress : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes | , |

Case Study: Anticancer Activity

A study conducted on various cell lines (e.g., HeLa, MCF-7) demonstrated that N1-(2,3-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound triggered caspase-dependent apoptosis pathways.

Case Study: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. The results suggest that the thiophene ring contributes to membrane disruption, enhancing its antimicrobial efficacy.

Comparison with Similar Compounds

Key Observations :

Umami Flavor Analogs (S336, S5456)

- Activity : S336 is a potent umami agonist (FEMA 4233) with regulatory approval for food applications. Its pyridin-2-yl group is critical for T1R1/T1R3 receptor binding .

- Metabolism : Rapid plasma clearance and poor bioavailability were observed in rats, likely due to hydrolysis of the oxalamide bond and glucuronidation .

- Safety: No significant CYP inhibition (<50% at 10 µM) in definitive assays, supporting regulatory approval .

Antimicrobial Analogs (GMC Series)

Therapeutic Analogs (BNM-III-170)

- BNM-III-170 enhances HIV vaccine efficacy via CD4 mimicry. Its guanidinomethyl group facilitates target engagement, a feature absent in the target compound .

Target Compound Implications :

- Thiophen-2-yl could increase metabolic stability compared to pyridine analogs but may introduce sulfur oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.